molecular formula C11H11F12NO3 B10950872 N-(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide

N-(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide

Cat. No.: B10950872
M. Wt: 433.19 g/mol
InChI Key: HLKKNWYZCPUDRP-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7-DODECAFLUORO-N-[2-HYDROXY-1-(HYDROXYMETHYL)-1-METHYLETHYL]HEPTANAMIDE is a fluorinated compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-DODECAFLUORO-N-[2-HYDROXY-1-(HYDROXYMETHYL)-1-METHYLETHYL]HEPTANAMIDE typically involves the reaction of heptanoic acid derivatives with fluorinating agents. The process often requires controlled conditions, including specific temperatures and pressures, to ensure the successful incorporation of fluorine atoms .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must adhere to strict safety protocols due to the potential hazards associated with fluorine chemistry .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7-DODECAFLUORO-N-[2-HYDROXY-1-(HYDROXYMETHYL)-1-METHYLETHYL]HEPTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various fluorinated derivatives, such as fluorinated alcohols, carboxylic acids, and substituted amides .

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7-DODECAFLUORO-N-[2-HYDROXY-1-(HYDROXYMETHYL)-1-METHYLETHYL]HEPTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-DODECAFLUORO-N-[2-HYDROXY-1-(HYDROXYMETHYL)-1-METHYLETHYL]HEPTANAMIDE involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7-DODECAFLUORO-N-[2-HYDROXY-1-(HYDROXYMETHYL)-1-METHYLETHYL]HEPTANAMIDE stands out due to its dual functional groups (hydroxyl and amide), which provide versatility in chemical modifications and applications. Its high fluorine content also imparts exceptional chemical stability and hydrophobicity .

Properties

Molecular Formula

C11H11F12NO3

Molecular Weight

433.19 g/mol

IUPAC Name

N-(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide

InChI

InChI=1S/C11H11F12NO3/c1-6(2-25,3-26)24-5(27)8(16,17)10(20,21)11(22,23)9(18,19)7(14,15)4(12)13/h4,25-26H,2-3H2,1H3,(H,24,27)

InChI Key

HLKKNWYZCPUDRP-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NC(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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